molecular formula C9H15NO4S B13516530 8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid

8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B13516530
M. Wt: 233.29 g/mol
InChI Key: GZJKRBAQHOEEME-UHFFFAOYSA-N
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Description

8,8-dioxo-8λ6-thia-2-azaspiro[45]decane-4-carboxylic acid is a complex organic compound characterized by its unique spiro structure, which includes a sulfur atom and a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the spiro ring system, introduction of the sulfur and nitrogen atoms, and subsequent oxidation to achieve the desired dioxo functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur atom.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol-containing compounds. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research, with the aim of elucidating the precise molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-3-carboxylic acid: A closely related compound with a similar spiro structure but differing in the position of the carboxylic acid group.

    8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-1-carboxylic acid: Another related compound with variations in the ring system and functional groups.

Uniqueness

8,8-dioxo-8λ6-thia-2-azaspiro[45]decane-4-carboxylic acid is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15NO4S

Molecular Weight

233.29 g/mol

IUPAC Name

8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C9H15NO4S/c11-8(12)7-5-10-6-9(7)1-3-15(13,14)4-2-9/h7,10H,1-6H2,(H,11,12)

InChI Key

GZJKRBAQHOEEME-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC12CNCC2C(=O)O

Origin of Product

United States

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